Cas no 2227887-99-0 ((2S)-4-(2,3-dihydro-1H-inden-5-yl)butan-2-ol)

(2S)-4-(2,3-dihydro-1H-inden-5-yl)butan-2-ol is a chiral secondary alcohol featuring a 2,3-dihydro-1H-indene moiety. Its stereospecific (S)-configuration and aromatic indane group make it a valuable intermediate in pharmaceutical and fine chemical synthesis. The compound's structural rigidity and functional versatility enable its use in asymmetric synthesis, particularly for bioactive molecule development. Its lipophilic nature enhances membrane permeability, while the hydroxyl group allows for further derivatization. The indane core contributes to stability and potential binding affinity in receptor-targeted applications. This compound is typically synthesized under controlled conditions to ensure high enantiomeric purity, making it suitable for research requiring precise stereochemistry.
(2S)-4-(2,3-dihydro-1H-inden-5-yl)butan-2-ol structure
2227887-99-0 structure
Product name:(2S)-4-(2,3-dihydro-1H-inden-5-yl)butan-2-ol
CAS No:2227887-99-0
MF:C13H18O
MW:190.281424045563
CID:6235221
PubChem ID:165612106

(2S)-4-(2,3-dihydro-1H-inden-5-yl)butan-2-ol Chemical and Physical Properties

Names and Identifiers

    • (2S)-4-(2,3-dihydro-1H-inden-5-yl)butan-2-ol
    • 2227887-99-0
    • EN300-1746700
    • Inchi: 1S/C13H18O/c1-10(14)5-6-11-7-8-12-3-2-4-13(12)9-11/h7-10,14H,2-6H2,1H3/t10-/m0/s1
    • InChI Key: YBCWYASAQRGYJA-JTQLQIEISA-N
    • SMILES: O[C@@H](C)CCC1C=CC2CCCC=2C=1

Computed Properties

  • Exact Mass: 190.135765193g/mol
  • Monoisotopic Mass: 190.135765193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 20.2Ų

(2S)-4-(2,3-dihydro-1H-inden-5-yl)butan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1746700-2.5g
(2S)-4-(2,3-dihydro-1H-inden-5-yl)butan-2-ol
2227887-99-0
2.5g
$3389.0 2023-09-20
Enamine
EN300-1746700-0.05g
(2S)-4-(2,3-dihydro-1H-inden-5-yl)butan-2-ol
2227887-99-0
0.05g
$1452.0 2023-09-20
Enamine
EN300-1746700-1.0g
(2S)-4-(2,3-dihydro-1H-inden-5-yl)butan-2-ol
2227887-99-0
1g
$1729.0 2023-06-03
Enamine
EN300-1746700-5.0g
(2S)-4-(2,3-dihydro-1H-inden-5-yl)butan-2-ol
2227887-99-0
5g
$5014.0 2023-06-03
Enamine
EN300-1746700-5g
(2S)-4-(2,3-dihydro-1H-inden-5-yl)butan-2-ol
2227887-99-0
5g
$5014.0 2023-09-20
Enamine
EN300-1746700-10.0g
(2S)-4-(2,3-dihydro-1H-inden-5-yl)butan-2-ol
2227887-99-0
10g
$7435.0 2023-06-03
Enamine
EN300-1746700-0.25g
(2S)-4-(2,3-dihydro-1H-inden-5-yl)butan-2-ol
2227887-99-0
0.25g
$1591.0 2023-09-20
Enamine
EN300-1746700-0.5g
(2S)-4-(2,3-dihydro-1H-inden-5-yl)butan-2-ol
2227887-99-0
0.5g
$1660.0 2023-09-20
Enamine
EN300-1746700-10g
(2S)-4-(2,3-dihydro-1H-inden-5-yl)butan-2-ol
2227887-99-0
10g
$7435.0 2023-09-20
Enamine
EN300-1746700-0.1g
(2S)-4-(2,3-dihydro-1H-inden-5-yl)butan-2-ol
2227887-99-0
0.1g
$1521.0 2023-09-20

(2S)-4-(2,3-dihydro-1H-inden-5-yl)butan-2-ol Related Literature

Additional information on (2S)-4-(2,3-dihydro-1H-inden-5-yl)butan-2-ol

Professional Introduction to (2S)-4-(2,3-dihydro-1H-inden-5-yl)butan-2-ol (CAS No. 2227887-99-0)

(2S)-4-(2,3-dihydro-1H-inden-5-yl)butan-2-ol, with the CAS number 2227887-99-0, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its chiral center and intricate indene moiety, has garnered attention for its potential applications in drug discovery and molecular recognition. The structural features of this compound make it a valuable scaffold for developing novel therapeutic agents, particularly in the realm of targeted therapies and enzyme inhibition.

The< strong>indene backbone of (2S)-4-(2,3-dihydro-1H-inden-5-yl)butan-2-ol contributes to its unique electronic and steric properties, which are critical for its interaction with biological targets. Recent studies have highlighted the role of indene derivatives in modulating biological pathways, particularly in the context of cancer therapy and neurodegenerative diseases. The< strong>chirality at the C2 position of the butan-2-ol moiety further enhances its pharmacological relevance, as enantiomeric differences can significantly influence binding affinity and metabolic stability.

In the context of modern drug design, (2S)-4-(2,3-dihydro-1H-inden-5-yl)butan-2-ol represents a promising candidate for further exploration. Its structural complexity allows for diverse functionalization strategies, enabling the synthesis of analogues with tailored properties. Researchers have leveraged computational methods to predict the binding modes of this compound with various protein targets, providing insights into its potential therapeutic applications. These studies suggest that derivatives of this molecule may exhibit inhibitory activity against key enzymes involved in disease pathways.

The< strong>pharmaceutical industry has been increasingly interested in indene-based compounds due to their favorable pharmacokinetic profiles and low toxicity. Preclinical studies have demonstrated that certain indene derivatives exhibit potent activity in animal models of disease, paving the way for clinical investigations. The< strong> stereochemical purity of (2S)-4-(2,3-dihydro-1H-inden-5-yl)butan-2-ol is particularly noteworthy, as it ensures consistent biological activity across different batches of the compound. This level of purity is essential for advancing into human trials and ensuring reproducibility in experimental outcomes.

Advances in synthetic chemistry have enabled the efficient preparation of (2S)-4-(2,3-dihydro-1H-inden-5-yl)butan-2-ol using innovative methodologies. Techniques such as asymmetric hydrogenation and catalytic epoxidation have been employed to construct the desired stereocenters with high fidelity. These synthetic approaches not only improve yield but also reduce the environmental impact of production processes. The scalability of these methods is crucial for translating laboratory discoveries into commercializable drugs.

The< strong>molecular recognition properties of (2S)-4-(2,3-dihydro-1H-inden-5-yl)butan-2-ol have also been explored in the development of novel biomaterials. Its ability to interact selectively with specific biological molecules makes it a valuable component in sensors and diagnostic tools. Researchers are investigating its potential use in targeted drug delivery systems, where its structural features can be exploited to enhance bioavailability and reduce off-target effects.

In conclusion, (2S)-4-(2,3-dihydro-1H-inden-5-yb-butan--ol (CAS No. 2227887--99--0) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features, combined with recent advancements in synthetic chemistry and computational biology, position it as a promising candidate for future therapeutic applications. As research continues to uncover new insights into its biological activity and pharmacological properties, this compound is likely to play an increasingly important role in addressing complex diseases.

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